An In-depth Technical Guide to 3-Bromo-5-methoxypyridine: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to 3-Bromo-5-methoxypyridine: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxypyridine is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-5-methoxypyridine, with a focus on its application in key cross-coupling reactions.
Core Chemical Properties
3-Bromo-5-methoxypyridine is a white to pale yellow crystalline or fused solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆BrNO | [2] |
| Molecular Weight | 188.02 g/mol | [2] |
| CAS Number | 50720-12-2 | [2] |
| Melting Point | 31-35 °C | |
| Boiling Point | 212.2 ± 20.0 °C at 760 mmHg | [3] |
| Appearance | White to pale yellow crystalline or fused solid | [1] |
| SMILES | COc1cncc(Br)c1 | |
| InChI | 1S/C6H6BrNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 3-Bromo-5-methoxypyridine.
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.27 (d, J=17.20 Hz, 2H), 7.36 (s, 1H), 3.86 (br. s, 3H) | [2] |
| Mass Spectrometry (DCI/NH₃) | m/z 188/190 (M+H)⁺ | [2] |
| Mass Spectrometry (ES) | m/z = 187.85 [M-H]⁻ | [2] |
Synthesis of 3-Bromo-5-methoxypyridine
The most common synthetic route to 3-Bromo-5-methoxypyridine involves the nucleophilic aromatic substitution of 3,5-dibromopyridine (B18299) with sodium methoxide (B1231860).[2]
Experimental Protocol: Synthesis from 3,5-Dibromopyridine
Materials:
-
3,5-Dibromopyridine
-
Sodium pellets or Sodium hydride (60% dispersion in mineral oil)
-
Methanol (B129727) (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure using Sodium Methoxide prepared from Sodium Pellets:
-
Under dry conditions, cautiously add sodium pellets (4.7 g, 0.20 mol) in batches to methanol (180 mL).
-
After the sodium has completely reacted, evaporate the methanol to dryness under reduced pressure.
-
Azeotrope the resulting sodium methoxide residue with toluene (100 mL) and concentrate again under reduced pressure to ensure complete removal of water.
-
To the dry sodium methoxide, add anhydrous DMF (130 mL) followed by 3,5-dibromopyridine (32 g, 135 mmol).
-
Heat the reaction mixture at 70 °C for 4 hours.
-
After the reaction is complete, cool the mixture and slowly pour it into an ice/water mixture (300 g).
-
Collect the resulting precipitate by filtration.
-
Dry the filter cake under reduced pressure to yield 3-bromo-5-methoxypyridine.[2]
Procedure using Sodium Hydride:
-
Suspend 60% sodium hydride (11.4 g, 285 mmol) in anhydrous DMF (450 mL).
-
Carefully add methanol (11.5 mL, 285 mmol) at room temperature.
-
Heat the mixture to 60 °C.
-
To the resulting solution, add 3,5-dibromopyridine (45 g, 190 mmol).
-
Heat the reaction mixture to 90 °C for 1 hour.[2]
-
Cool the reaction mixture to room temperature and dilute with water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography, eluting with 5-10% ethyl acetate in hexane to give the pure product.[2]
Caption: Synthetic workflow for 3-Bromo-5-methoxypyridine.
Reactivity and Applications in Organic Synthesis
The pyridine ring is electron-deficient, which influences its reactivity.[4] The presence of a bromine atom and a methoxy (B1213986) group on the pyridine ring of 3-Bromo-5-methoxypyridine provides multiple sites for further functionalization. The bromine atom is a good leaving group, making the molecule a suitable substrate for various cross-coupling reactions.
Buchwald-Hartwig Amination
3-Bromo-5-methoxypyridine is a valuable substrate for the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used in the synthesis of pharmaceuticals.[5]
General Experimental Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos, RuPhos).
-
Add the base (e.g., NaOtBu).
-
Add 3-Bromo-5-methoxypyridine (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture (typically 80-110 °C) with vigorous stirring for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
3-Bromo-5-methoxypyridine readily participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is instrumental in synthesizing biaryl and hetero-biaryl structures, which are common motifs in biologically active compounds.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine 3-Bromo-5-methoxypyridine (1.0 equivalent), the desired boronic acid or boronic acid pinacol (B44631) ester (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Biological Activity and Signaling Pathways
While 3-Bromo-5-methoxypyridine is primarily utilized as a biochemical reagent and a building block in the synthesis of biologically active molecules, there is currently no available information in the searched literature detailing its direct involvement in specific signaling pathways.[3] Its derivatives, however, are explored in various drug discovery programs.
Safety Information
3-Bromo-5-methoxypyridine is classified as harmful if swallowed and causes serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
3-Bromo-5-methoxypyridine is a key intermediate in modern organic and medicinal chemistry. Its well-defined chemical properties and reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an invaluable tool for the synthesis of a diverse range of complex molecules. The detailed synthetic protocols and reactivity profile provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel compounds for drug discovery and other applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
